3-Benzyl-1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-1-methylthiourea
Overview
Description
3-Benzyl-1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-1-methylthiourea is a complex organic compound that features a benzyl group, a dihydrobenzodioxin moiety, and a methylthiourea group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-1-methylthiourea typically involves multiple steps:
Formation of the Benzodioxin Moiety: The dihydrobenzodioxin structure can be synthesized through the reaction of catechol with formaldehyde under acidic conditions to form 1,4-benzodioxin.
Attachment of the Benzyl Group: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction using benzyl chloride and a Lewis acid catalyst such as aluminum chloride.
Formation of the Methylthiourea Group: The methylthiourea group can be synthesized by reacting methyl isothiocyanate with an amine precursor.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl and dihydrobenzodioxin moieties.
Reduction: Reduction reactions can occur at the thiourea group, potentially converting it to a thiol or amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl and methylthiourea groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like hydroxide ions or amines can facilitate substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the benzyl and dihydrobenzodioxin moieties.
Reduction: Reduced forms of the thiourea group, such as thiols or amines.
Substitution: Substituted derivatives at the benzyl or methylthiourea groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.
Biology
In biological research, 3-Benzyl-1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-1-methylthiourea can be studied for its potential biological activity. Compounds with similar structures have been investigated for their antimicrobial, antifungal, and anticancer properties.
Medicine
In medicine, this compound could be explored for its potential therapeutic applications. Its structural features suggest it may interact with biological targets, making it a candidate for drug development.
Industry
In industrial applications, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-Benzyl-1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-1-methylthiourea involves its interaction with specific molecular targets. The benzodioxin moiety may interact with enzymes or receptors, while the thiourea group could form hydrogen bonds or coordinate with metal ions. These interactions can modulate biological pathways, leading to various effects.
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-3-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-1-methylurea: Similar structure but with a urea group instead of a thiourea group.
3-Benzyl-1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-1-ethylthiourea: Similar structure but with an ethyl group instead of a methyl group.
3-Benzyl-1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-1-methylisothiourea: Similar structure but with an isothiourea group instead of a thiourea group.
Uniqueness
The uniqueness of 3-Benzyl-1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-1-methylthiourea lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
3-benzyl-1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-1-methylthiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2S/c1-20(18(23)19-11-14-7-3-2-4-8-14)12-15-13-21-16-9-5-6-10-17(16)22-15/h2-10,15H,11-13H2,1H3,(H,19,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFJCCPXRHIONTJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1COC2=CC=CC=C2O1)C(=S)NCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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